

# Tenalisib phosphoinositide 3-kinase pathway inhibition

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## Compound Focus: Tenalisib

CAS No.: 1639417-53-0

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## Mechanism of Action and Selectivity

**Tenalisib** specifically targets the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of Class I Phosphoinositide 3-Kinase (PI3K). These isoforms are primarily expressed in hematopoietic cells, making them attractive targets for hematologic malignancies while potentially minimizing off-target effects [1].

The table below summarizes its potency and selectivity profile:

Target	IC <sub>50</sub> (nM)	Selectivity over $\alpha$ isoform	Selectivity over $\beta$ isoform
PI3K $\delta$ [2] [3]	24.5 - 25 nM	> 300-fold [3]	> 100-fold [3]
PI3K $\gamma$ [2] [3]	33 - 33.2 nM	> 300-fold [3]	> 100-fold [3]

Its metabolite, IN0385, also inhibits Salt-Inducible Kinase 3 (SIK3), which may contribute to its overall anti-tumor effect by modulating additional signaling pathways in the tumor microenvironment [4].

## Clinical Efficacy and Safety Data

Clinical trials have established the safety and efficacy of **Tenalisib**, both as a monotherapy and in combination with other agents.

**Monotherapy in Relapsed/Refractory T-Cell Lymphoma** A phase I/Ib study established the Maximum Tolerated Dose (MTD) at **800 mg twice daily under fasting conditions** [5]. Key efficacy and safety results from this study are:

Parameter	Result
Overall Response Rate (ORR)	45.7% (16/35 patients) [5]
Complete Response (CR)	3 patients [5]
Partial Response (PR)	13 patients [5]
Median Duration of Response (DOR)	4.9 months [5]
Most Common Related Grade $\geq 3$ TEAE	Transaminase elevation (21% of patients) [5]

**Combination Therapy with Romidepsin** Based on promising preclinical synergy, a phase I/II study evaluated **Tenalisib** in combination with the histone deacetylase (HDAC) inhibitor romidepsin [4]. The Recommended Phase II Dose (RP2D) was determined to be **Tenalisib 800 mg BID orally plus Romidepsin 14 mg/m<sup>2</sup> IV** on days 1, 8, and 15 of a 28-day cycle [4].

Parameter	Result
Overall Response Rate (ORR)	63.0% (17/27 evaluable patients) [4]
ORR in PTCL patients	75% [4]
ORR in CTCL patients	53.3% [4]
Complete Response (CR)	25.9% [4]
Partial Response (PR)	37.0% [4]
Median Duration of Response (DOR)	5.03 months [4]

The most frequent Treatment-Emergent Adverse Events (TEAEs) of any grade in the combination study included nausea, thrombocytopenia, increased liver enzymes (AST/ALT), decreased appetite, and neutropenia [4].

## Experimental Protocols for Research

For scientific research, here are the key methodologies related to the assessment of **Tenalisib**'s activity.

**1. In Vitro Cell Viability and Apoptosis Assay** This protocol is used to determine the anti-proliferative and pro-apoptotic effects of **Tenalisib**.

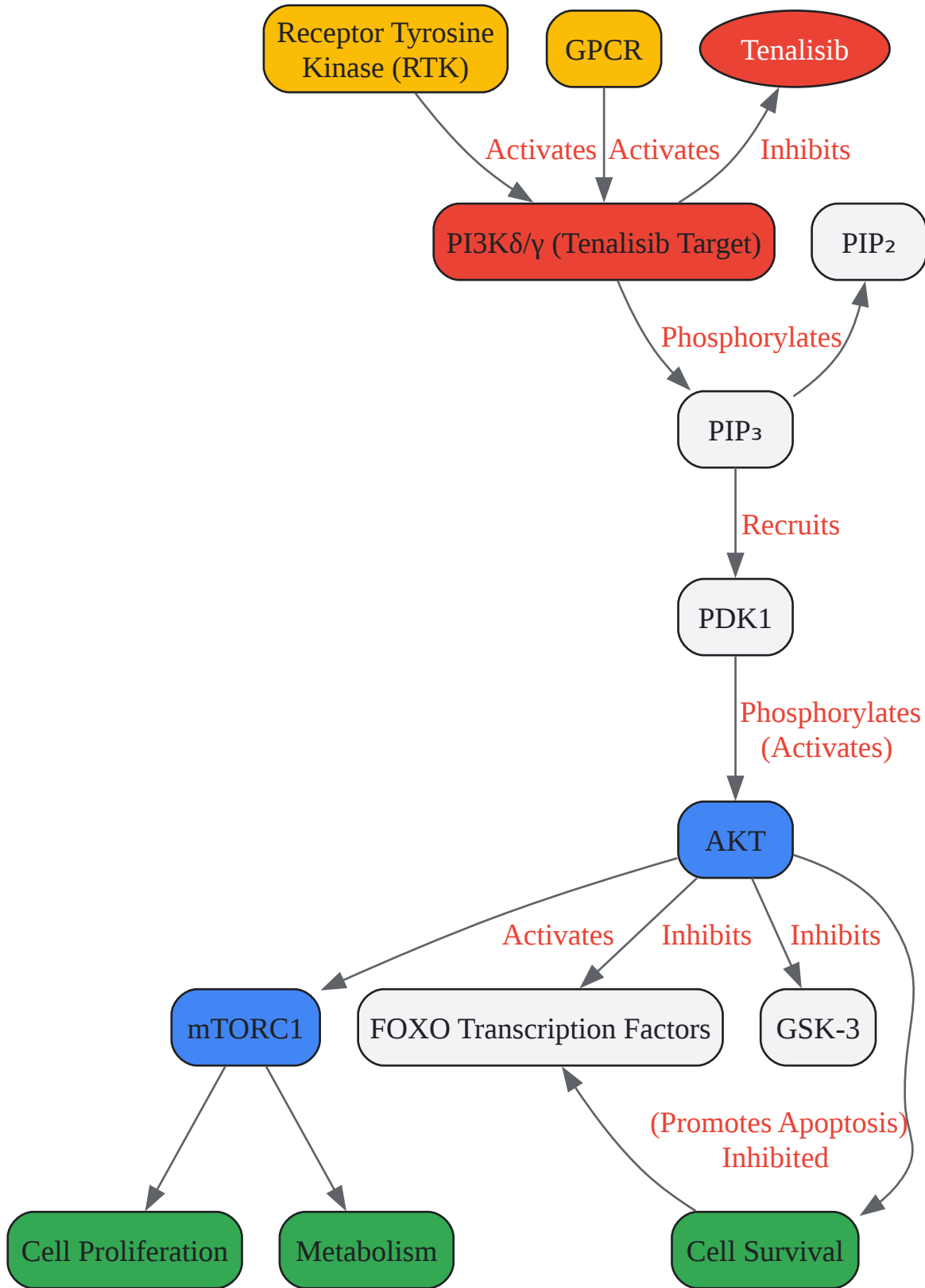
- **Cell Lines:** Can use immortalized B-cell lymphoma cells (e.g., Raji, TOLEDO) or patient-derived primary lymphoma cells [5] [3].
- **Compound Treatment:** Treat cells with a dose range of **Tenalisib** (e.g., 0.1  $\mu\text{M}$  to 10  $\mu\text{M}$ ) for a set period (e.g., 72 hours) [3].
- **Viability Measurement:** Assess cell proliferation using an MTT assay after incubation [3].
- **Apoptosis Detection:** Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells [5] [3].
- **Downstream Signaling Analysis:** Evaluate inhibition of the PI3K pathway by measuring phosphorylation of AKT (pAKT) via western blotting, with EC50 values reported in the nanomolar range [3].

**2. In Vivo Pharmacokinetics (PK) and Efficacy Study** This protocol outlines how to assess the drug's properties in an animal model.

- **Dosing:** Administer **Tenalisib** orally. In rodent studies, doses as low as 3 mg/kg have shown plasma concentrations above the effective level for over 6 hours [3].
- **PK Sampling:** Collect blood plasma samples at various time points after administration.
- **PK Analysis:** Use a non-compartmental method to calculate key parameters [5]:
  - **Half-life ( $T_{1/2}$ ):** Approximately 2-3 hours in rats and dogs [3].
  - **Maximum Concentration ( $C_{\text{max}}$ ) and Area Under the Curve (AUC).**
- **Efficacy Models:** Evaluate anti-tumor activity in mouse xenograft models engrafted with T-cell leukemia or lymphoma cells [5].

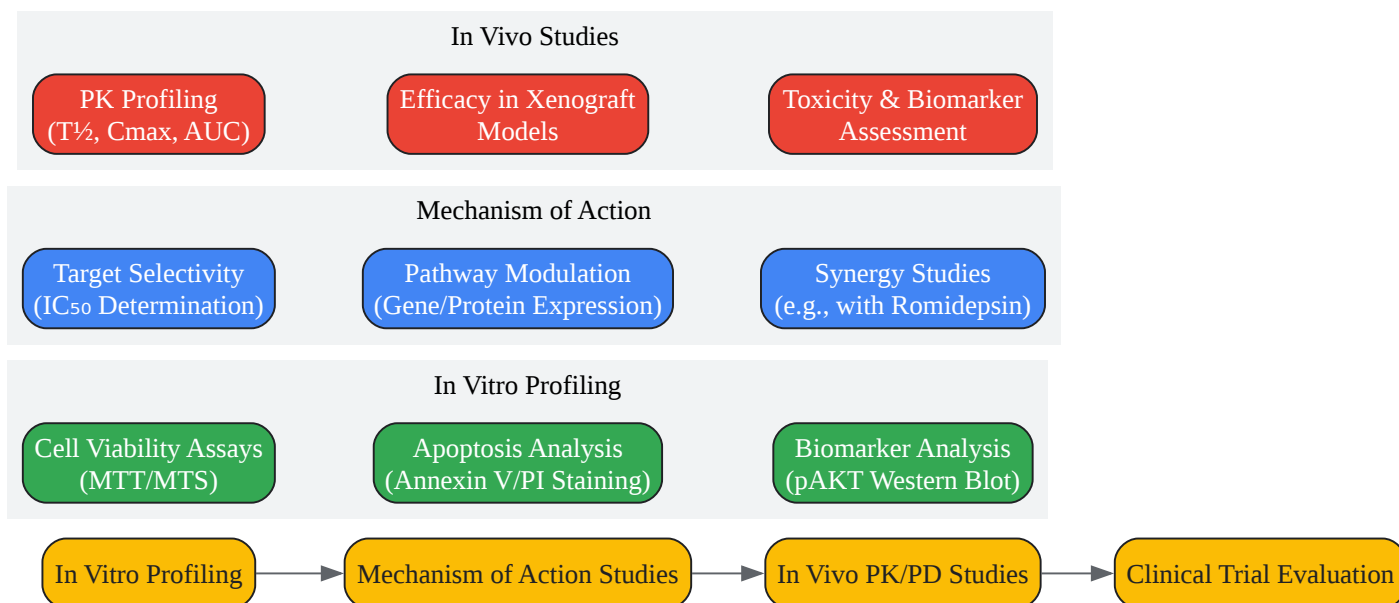
## Pathway and Workflow Visualization

The following diagram illustrates the core signaling pathway targeted by **Tenalisib** and the consequent cellular effects.



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The experimental workflow for evaluating **Tenalisib** in a research setting, from in vitro testing to in vivo validation, is outlined below.



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## Future Research and Clinical Directions

Current evidence strongly supports the continued development of **Tenalisib**. Its favorable pharmacokinetic profile, with rapid absorption and a half-life suitable for twice-daily dosing, makes it a practical candidate for oral regimens [5]. The synergistic effect observed with romidepsin provides a compelling rationale for exploring other combination strategies, such as with other epigenetic modifiers or immunomodulatory agents [4]. Future research should focus on:

- Identifying predictive biomarkers for patient selection.
- Understanding and managing mechanisms of resistance.

- Exploring its efficacy in other hematologic malignancies where PI3K $\delta/\gamma$  signaling plays a role.

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## References

1. Targeting the phosphoinositide 3-kinase pathway in ... [haematologica.org]
2. | PI Tenalisib K | TargetMol 3 [targetmol.com]
3. Tenalisib | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
4. Safety and efficacy of tenalisib in combination with ... [haematologica.org]
5. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K  $\delta/\gamma$  ... [pmc.ncbi.nlm.nih.gov]

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